[4-(Tert-butylsulfanyl)butoxy]benzene
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Overview
Description
[4-(Tert-butylsulfanyl)butoxy]benzene: is an organic compound characterized by a benzene ring substituted with a tert-butylsulfanyl group and a butoxy group. This compound is part of the larger class of aromatic hydrocarbons, which are known for their stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Tert-butylsulfanyl)butoxy]benzene typically involves the reaction of 4-hydroxybenzene with tert-butylthiol and butyl bromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group is replaced by the butoxy group, and the thiol group is introduced via a thiolation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Tert-butylsulfanyl)butoxy]benzene can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group, resulting in the formation of a simpler butoxybenzene derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Butoxybenzene derivatives.
Substitution: Halogenated or nitrated this compound.
Scientific Research Applications
Chemistry: In organic synthesis, [4-(Tert-butylsulfanyl)butoxy]benzene is used as an intermediate for the preparation of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with various enzymes and receptors to understand its potential as a therapeutic agent.
Medicine: While not yet widely used in medicine, this compound is being explored for its potential anti-inflammatory and antioxidant properties.
Industry: In the industrial sector, the compound is used as a precursor for the synthesis of specialty chemicals, including surfactants and polymers.
Mechanism of Action
The mechanism of action of [4-(Tert-butylsulfanyl)butoxy]benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfanyl group can undergo oxidation to form reactive intermediates, which can then interact with biological molecules, leading to various physiological effects. The butoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to the benzene ring.
4-tert-Butylbenzenesulfonic acid: A sulfonic acid derivative of tert-butylbenzene.
4-(t-Butoxy)benzaldehyde: A benzaldehyde derivative with a tert-butoxy group.
Uniqueness: [4-(Tert-butylsulfanyl)butoxy]benzene is unique due to the presence of both a sulfanyl and a butoxy group on the benzene ring. This dual substitution imparts distinct chemical and physical properties, such as increased reactivity and solubility in organic solvents, making it a versatile compound for various applications.
Properties
CAS No. |
90184-23-9 |
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Molecular Formula |
C14H22OS |
Molecular Weight |
238.39 g/mol |
IUPAC Name |
4-tert-butylsulfanylbutoxybenzene |
InChI |
InChI=1S/C14H22OS/c1-14(2,3)16-12-8-7-11-15-13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3 |
InChI Key |
PXKUFOIHFJZEHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCCCCOC1=CC=CC=C1 |
Origin of Product |
United States |
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